molecular formula C10H14O5 B14361252 [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol CAS No. 92720-69-9

[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol

Cat. No.: B14361252
CAS No.: 92720-69-9
M. Wt: 214.21 g/mol
InChI Key: AVDBXLSDXBKWRS-UHFFFAOYSA-N
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Description

[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol is an organic compound characterized by the presence of methoxy groups attached to a phenyl ring and a peroxide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol typically involves the reaction of 2,3-dimethoxyphenol with a suitable peroxide source under controlled conditions. One common method is the reaction of 2,3-dimethoxyphenol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid, to form the desired peroxide compound. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the reactive peroxide intermediates and prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol can undergo various chemical reactions, including:

    Oxidation: The peroxide linkage in the compound makes it susceptible to oxidation reactions, which can lead to the formation of different oxidation products.

    Reduction: The compound can be reduced to form the corresponding alcohol or phenol derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or phenols.

Scientific Research Applications

[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.

    Biology: The compound’s peroxide linkage makes it a potential candidate for studying oxidative stress and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its reactive peroxide group.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,3-Dimethoxyphenyl)methoxy]methaneperoxol involves its peroxide linkage, which can generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methoxy groups and a peroxide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to generate ROS makes it particularly interesting for research in oxidative stress and related fields.

Properties

CAS No.

92720-69-9

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

1-(hydroperoxymethoxymethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C10H14O5/c1-12-9-5-3-4-8(10(9)13-2)6-14-7-15-11/h3-5,11H,6-7H2,1-2H3

InChI Key

AVDBXLSDXBKWRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)COCOO

Origin of Product

United States

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